![molecular formula C15H17NO B2689162 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 77233-17-1](/img/structure/B2689162.png)
9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
“9-(oxiran-2-ylmethyl)-9H-carbazole” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It appears as a white solid .
Molecular Structure Analysis
The molecular structure of “9-(oxiran-2-ylmethyl)-9H-carbazole” consists of a carbazole group attached to an oxirane group via a methylene bridge .Physical And Chemical Properties Analysis
“9-(oxiran-2-ylmethyl)-9H-carbazole” has a melting point of 110 °C and a predicted boiling point of 409.7±27.0 °C. Its density is predicted to be 1.25±0.1 g/cm3 .Scientific Research Applications
Luminescence Properties and Polymer Concentration : Research on carbazolyl-containing polyethers derived from oxirane monomers, including 9-(oxiran-2-ylmethyl)-9H-carbazole, revealed that these systems exhibit deep blue photoluminescence. The intensity of this luminescence is dependent on the polymer concentration in the solvent tetrahydrofuran (Pisarski et al., 2008).
Cationic Ring-Opening Polymerization : A study on the cationic ring-opening polymerizations of various epoxy monomers bearing a carbazole moiety, including compositions of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, explored their use in bulk polymerizations. These reactions resulted in oligomers with a degree of polymerization ranging from 4-22 (Lazauskaitė et al., 2009).
Co-Oligomers Synthesis and Photosensitivity : Research on the copolymerization of carbazolyl oxiranes with tetrahydrofuran highlighted the reactivity ratios of these comonomers. The study also included findings on the kinetics of copolymerization and the photosensitivity of electrophotographic layers based on these copolymers (Maẑeika et al., 1994).
Photopolymerization Reactivity : Another study focused on a new monomer, 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC), investigating its cationic photopolymerization. The study covered the influence of temperature and oxidizing agents on the polymerization rate and conversion limit of OMEC photopolymerization (Šakalytė et al., 2009).
Neuroprotective Bioactivity : Synthesized conjugates of carbazoles and γ-carbolines, obtained from reactions involving 3,6-substituted 9-oxiranylmethylcarbazoles, were studied for their effects on neuronal NMDA receptors, tubulin polymerization, and liver mitochondria functions. This research provides insights into the potential neuroprotective applications of these compounds (Sokolov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
9-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydrocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1,3,5,7,11H,2,4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFFMHRKFBRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole |
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